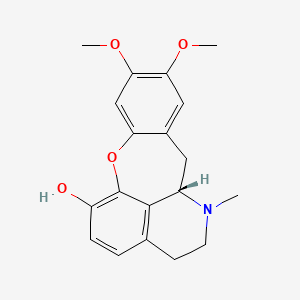
Cularidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cularidine is an alkaloid.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Cularidine is primarily noted for its activity as a dopamine receptor ligand. It exhibits selective binding affinities to both D1-like and D2-like dopamine receptors, which are critical targets in the treatment of various neuropsychiatric disorders. The reported IC50 values for this compound are 80 nM for D1-like receptors and 320 nM for D2-like receptors, indicating a preference for D1-like receptors .
Table 1: Binding Affinities of this compound
| Receptor Type | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| D1-like | 80 | 0.25 |
| D2-like | 320 |
Therapeutic Applications
This compound's interactions with dopamine receptors suggest several therapeutic applications:
- Neuropsychiatric Disorders : Given its binding affinity, this compound may be explored as a treatment option for conditions like schizophrenia and Parkinson's disease, where dopamine dysregulation plays a significant role.
- Substance Use Disorders : The compound's ability to modulate dopamine signaling could be beneficial in treating addiction and substance abuse disorders.
- Cognitive Enhancement : Research indicates that ligands targeting D1-like receptors can improve cognitive functions, making this compound a candidate for addressing cognitive deficits associated with aging or neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the effects of this compound and related compounds:
- Dopamine Receptor Modulation : A study highlighted the role of this compound in modulating dopamine receptor pathways, suggesting that it could serve as a lead compound for developing drugs aimed at enhancing cognitive function in aged populations or those with cognitive impairments .
- Cancer Research : Although primarily focused on its neurological applications, some investigations have explored the anti-cancer properties of related alkaloids. For instance, stylopine, another benzylisoquinoline alkaloid, demonstrated significant anti-tumor effects against osteosarcoma cells by inhibiting the VEGFR-2 signaling pathway . This opens avenues for future research into the potential anti-cancer effects of this compound.
- Behavioral Studies : Behavioral assessments in animal models have shown that compounds similar to this compound can influence locomotion and anxiety-related behaviors, indicating their potential utility in treating anxiety disorders or other behavioral conditions .
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(10S)-5,6-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-17-ol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-4-5-14(21)19-18(11)13(20)8-12-9-16(22-2)17(23-3)10-15(12)24-19/h4-5,9-10,13,21H,6-8H2,1-3H3/t13-/m0/s1 |
Clave InChI |
ITGZZZYNPULRNZ-ZDUSSCGKSA-N |
SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC |
SMILES isomérico |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC |
SMILES canónico |
CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC |
Sinónimos |
cularidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















